Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of phenylacetate, featuring a fluorine and methyl group on the aromatic ring, and an amino group on the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-fluoro-3-chlorophenyl)acetate
- Methyl 2-amino-2-(4-fluoro-3-bromophenyl)acetate
- Methyl 2-amino-2-(4-fluoro-3-nitrophenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
XBZDGNQGPQULMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)N)F |
Origin of Product |
United States |
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